molecular formula C11H16BN3O3 B572380 (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 1236360-37-4

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B572380
CAS No.: 1236360-37-4
M. Wt: 249.077
InChI Key: HRJIKCYCCSDIFO-UHFFFAOYSA-N
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Description

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetylpiperazine moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water, under mild temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The acetylpiperazine moiety can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the acetylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug discovery .

Properties

IUPAC Name

[6-(4-acetylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BN3O3/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(8-13-11)12(17)18/h2-3,8,17-18H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJIKCYCCSDIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693422
Record name [6-(4-Acetylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236360-37-4
Record name [6-(4-Acetylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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